molecular formula C11H12N2 B1455827 7,8-Dimethylquinolin-5-amine CAS No. 104217-16-5

7,8-Dimethylquinolin-5-amine

Cat. No.: B1455827
CAS No.: 104217-16-5
M. Wt: 172.23 g/mol
InChI Key: ZVVPYTVSHKUXNK-UHFFFAOYSA-N
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Description

7,8-Dimethylquinolin-5-amine is an organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Properties

IUPAC Name

7,8-dimethylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVPYTVSHKUXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104217-16-5
Record name 7,8-dimethylquinolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethylquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation, using hydrochloric acid as a catalyst . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness are crucial aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted quinoline compounds .

Biological Activity

7,8-Dimethylquinolin-5-amine is an organic compound with the molecular formula C11H12N2, recognized for its potential biological activities, particularly in the context of antimalarial and anticancer applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

The primary biological activity of this compound is its targeting of the malaria parasite Plasmodium, specifically during the liver stages of infection. The compound is believed to disrupt mitochondrial functions within the parasite. It accumulates in the mitochondria, causing swelling and structural changes that impair essential functions necessary for the parasite's survival.

Key Mechanisms:

  • Mitochondrial Targeting: Alters mitochondrial structure and function.
  • Hemoglobin Digestion Disruption: Interferes with the parasite's ability to digest hemoglobin, essential for its growth.
  • Cell Signaling Modulation: Influences pathways such as the PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation.

This compound exhibits significant interactions with various enzymes and proteins. Its biochemical properties include:

  • Enzyme Inhibition: Inhibits specific enzymes involved in cancer cell proliferation.
  • Cellular Effects: Modulates gene expression and cellular metabolism, impacting overall cell function.

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

Antimalarial Activity

This compound has shown promising results in preclinical studies targeting dormant liver stages of Plasmodium infections. The ability to clear hypnozoites may prevent relapsing malaria, making it a candidate for further drug development.

Anticancer Potential

Research indicates that quinoline derivatives can inhibit cancer cell proliferation. The specific mechanisms involve:

  • Inhibition of Growth Pathways: Targeting pathways crucial for tumor growth.
  • Cytotoxic Effects: Exhibiting low cytotoxicity in certain cell lines while maintaining efficacy against cancer cells .

Case Studies

Several case studies illustrate the compound's potential:

  • Antimalarial Efficacy:
    • A study demonstrated that this compound effectively reduced liver-stage Plasmodium burden in animal models. The compound's ability to target hypnozoites was particularly noted, suggesting a novel approach to malaria treatment.
  • Cancer Research:
    • In vitro studies showed that derivatives of this compound could inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways. These findings support its potential as a lead compound in anticancer drug development .

Data Summary

PropertyDetails
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Primary Biological ActivityAntimalarial, Anticancer
MechanismMitochondrial disruption
Key Pathways AffectedPI3K/AKT/mTOR
Enzyme InteractionInhibition of cancer-related enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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